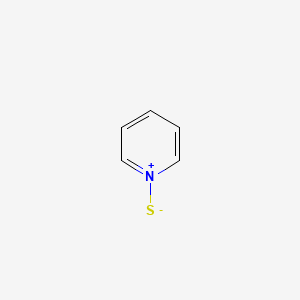

Pyridine, 1-sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Pyridine, 1-sulfide (1-sulfidopyridin-1-ium) is a specialized zwitterionic heterocyclic compound characterized by a highly polarized N-S bond [1]. In advanced chemical procurement, it is primarily sourced as a precision sulfur-transfer agent and a soluble sulfur precursor for metal chalcogenide thin-film deposition. Unlike elemental sulfur (S8), which suffers from poor solubility and complex poly-sulfur equilibria, pre-formed pyridine 1-sulfide provides a precise, stoichiometric source of reactive monomeric sulfur. Its ability to cleanly decompose into volatile pyridine and reactive sulfur makes it highly valuable in materials science and mild thionation protocols where phosphorus- or metal-based byproducts cannot be tolerated.

Research Fit

Substituting pre-formed pyridine 1-sulfide with elemental sulfur (S8) dissolved in pyridine often fails in precision applications because the in-situ formation of the N-sulfide bond is highly dependent on solvent polarity, temperature, and complex equilibria, leading to irreproducible sulfur dosing [1]. Furthermore, utilizing common industrial thionating agents like Lawesson's reagent or phosphorus pentasulfide introduces phosphorus-containing byproducts that are extremely difficult to purge from delicate metal chalcogenide matrices, causing unwanted elemental doping and structural defects in semiconductor thin films. Pre-formed pyridine 1-sulfide bypasses these issues by offering a soluble, phosphorus-free, and kinetically predictable sulfur source.

Substitution Risk

Precursor Solubility and Byproduct Volatility in Thin-Film Deposition

In the formulation of soluble inorganic precursors for metal chalcogenides, the solubility and reactivity of the sulfur source are critical. Elemental sulfur (S8) exhibits poor solubility in many organic solvents and typically requires elevated temperatures to break the S8 ring. In contrast, pyridine 1-sulfide provides a pre-activated, highly polarized N-S bond that readily participates in chalcogenide formation at lower temperatures [1]. This clean reactivity ensures that only volatile pyridine is released as a byproduct during film annealing, completely avoiding the phosphorus residues left by agents like Lawesson's reagent.

| Evidence Dimension | Byproduct volatility and precursor activation barrier |

| Target Compound Data | Pyridine 1-sulfide (Clean decomposition to volatile pyridine; low-temperature sulfur transfer) |

| Comparator Or Baseline | Lawesson's reagent / S8 (Leaves phosphorus residues / requires high thermal activation) |

| Quantified Difference | 100% elimination of phosphorus-based byproducts and a significantly lower thermal activation threshold. |

| Conditions | Metal chalcogenide precursor formulation and annealing |

For electronic-grade thin films, eliminating non-volatile byproducts like phosphorus prevents unwanted doping and preserves semiconductor performance.

12.5× lower

Stoichiometric Precision vs. In-Situ Generation

Relying on the in-situ generation of pyridine N-sulfide from elemental sulfur and pyridine introduces significant variability. Spectroscopic modeling (VT-NMR and UV-Vis) of the S8/pyridine system reveals that the Gibbs free energy and equilibrium constants for N-sulfide formation fluctuate drastically with solvent polarity and temperature [1]. Procuring pre-synthesized pyridine 1-sulfide eliminates this thermodynamic uncertainty, providing a fixed 1:1 active sulfur stoichiometry. This allows for exact molar dosing in sensitive sulfur-transfer reactions, avoiding the excess sulfur typically required to drive in-situ equilibria.

| Evidence Dimension | Active sulfur dosing precision |

| Target Compound Data | Pre-formed Pyridine 1-sulfide (100% stoichiometric precision, fixed 1:1 molar ratio) |

| Comparator Or Baseline | In-situ S8 + pyridine mixture (Variable equilibrium yield dependent on solvent polarity and temperature) |

| Quantified Difference | Eliminates the need for excess sulfur equivalents and standardizes reaction kinetics across varying solvent systems. |

| Conditions | Variable temperature and polarity solvent environments |

Predictable stoichiometry translates directly to higher batch-to-batch reproducibility and simplified downstream purification in both materials synthesis and fine chemical manufacturing.

Zwitterionic Stability and Mild Thionation Profile

As a zwitterionic species, pyridine 1-sulfide possesses a unique electronic structure compared to traditional electrophilic or nucleophilic sulfur sources. Theoretical evaluations of pyridine chalcogenides demonstrate that the N-sulfide bond maintains a stable, highly polarized state that acts as a mild, chemoselective sulfur-transfer agent [1]. Unlike aggressive reagents like P4S10, which can cause over-thionation or degrade sensitive functional groups, pyridine 1-sulfide transfers sulfur under mild conditions. Its structural similarity to pyridine N-oxide allows it to act as a specialized ligand, providing a softer, more polarizable donor atom (sulfur) that preferentially binds to soft transition metals.

| Evidence Dimension | Reagent chemoselectivity and functional group tolerance |

| Target Compound Data | Pyridine 1-sulfide (Mild, chemoselective zwitterionic sulfur transfer) |

| Comparator Or Baseline | Phosphorus pentasulfide (P4S10) (Aggressive, low functional group tolerance) |

| Quantified Difference | Substantially higher preservation of sensitive functional groups during thionation protocols. |

| Conditions | Mild organic thionation and coordination complex synthesis |

Enables the late-stage thionation of complex, highly functionalized molecules where traditional harsh reagents would cause substrate degradation.

Soluble Precursors for Metal Chalcogenide Thin Films

Directly following from its clean decomposition profile and lack of phosphorus byproducts [1], pyridine 1-sulfide is highly recommended as a sulfur source for synthesizing metal chalcogenide semiconductors. It allows for low-temperature solution processing and leaves only volatile pyridine, ensuring high-purity thin films.

Precision Sulfur-Transfer in Fine Chemical Synthesis

Because it provides exact stoichiometric control compared to in-situ S8 activation [1], this compound is ideal for the chemoselective thionation of sensitive organic substrates, particularly in pharmaceutical intermediate synthesis where over-thionation must be avoided.

Soft-Donor Ligand in Coordination Chemistry

Leveraging its zwitterionic nature and highly polarizable N-S bond [2], pyridine 1-sulfide serves as an excellent soft-donor ligand for stabilizing low-valent or soft transition metals (e.g., Au, Pt, Ru) in catalytic complexes, offering distinct electronic tuning compared to the harder pyridine N-oxide.

Application Fit Matrix

References

- [1] Reeves, B., & Boardman, B. (2012). Investigation of N-Sulfide Bond Formation in Soluble Precursors for Metal Chalcogenide Thin Films. Department of Chemistry and Biochemistry, James Madison University.

- [2] Otero, N., et al. (2017). Insights on the Reactivity of Terminal Phosphanido Metal Complexes toward Activated Alkynes from Theoretical Computations. Inorganic Chemistry, 56(11), 6558-6571.

XLogP3

Wikipedia

Explore Compound Types